5-chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
CAS No.: 2034632-88-5
Cat. No.: VC6397332
Molecular Formula: C16H18ClN3O3
Molecular Weight: 335.79
* For research use only. Not for human or veterinary use.
![5-chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrimidine - 2034632-88-5](/images/structure/VC6397332.png)
Specification
CAS No. | 2034632-88-5 |
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Molecular Formula | C16H18ClN3O3 |
Molecular Weight | 335.79 |
IUPAC Name | [3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Standard InChI | InChI=1S/C16H18ClN3O3/c1-10-6-14(11(2)22-10)15(21)20-5-3-4-13(9-20)23-16-18-7-12(17)8-19-16/h6-8,13H,3-5,9H2,1-2H3 |
Standard InChI Key | DPVHXCRGOKFKFX-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Introduction
Chemical Structure and Nomenclature
Core Structural Components
The molecule comprises three distinct moieties:
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A pyrimidine ring substituted with chlorine at position 5.
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A piperidin-3-yloxy group at position 2 of the pyrimidine, providing a nitrogen-containing heterocycle.
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A 2,5-dimethylfuran-3-carbonyl group acylating the piperidine nitrogen, introducing lipophilic and electron-rich furan characteristics .
Table 1: Molecular Descriptors
Property | Value |
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IUPAC Name | 5-Chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyrimidine |
Molecular Formula | C₁₇H₁₉ClN₃O₄ |
Molecular Weight | 380.81 g/mol |
SMILES Notation | ClC1=NC(=NC=C1)OC2CCCN(C2)C(=O)C3=C(OC(C)=C3C)C |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 83.7 Ų |
Synthesis and Reactivity
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the pyrimidine core:
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Pyrimidine Chlorination: Introduction of chlorine at position 5 via electrophilic substitution, analogous to methods used for 6-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one .
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Etherification: Coupling of piperidin-3-ol to position 2 using Mitsunobu or nucleophilic aromatic substitution conditions, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
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Acylation: Reaction of the piperidine nitrogen with 2,5-dimethylfuran-3-carbonyl chloride, similar to fungicide synthesis protocols .
Table 2: Hypothetical Synthetic Route
Step | Reaction Type | Reagents/Conditions | Yield (Est.) |
---|---|---|---|
1 | Chlorination | POCl₃, DMF, reflux | 85% |
2 | Ether Formation | K₂CO₃, DMF, 80°C | 70% |
3 | N-Acylation | EDCl, HOBt, DCM, rt | 65% |
Physicochemical Properties
Stability Profile
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pH Sensitivity: The furan carbonyl-piperidine bond may hydrolyze under strongly acidic or basic conditions.
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Photostability: Conjugated furan systems are prone to photodegradation, necessitating storage in opaque containers .
Parameter | Value |
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Plasma Protein Binding | 92% |
CYP3A4 Inhibition | Moderate (IC₅₀ ≈ 5 µM) |
Half-life (t₁/₂) | 8–12 hours |
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